

# Commercial Availability and Technical Guide for Tetrahydrothiopyran-4-carbonitrile

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## *Compound of Interest*

Compound Name: *Tetrahydrothiopyran-4-carbonitrile*

Cat. No.: *B071359*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of **Tetrahydrothiopyran-4-carbonitrile** (CAS No. 195503-40-3). This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, chemical synthesis, and drug discovery.

## Commercial Availability and Suppliers

**Tetrahydrothiopyran-4-carbonitrile** is available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered at purities of 97% or higher. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Thermo Scientific (Fisher Scientific)	97%	195503-40-3	C6H9NS	127.21
Benchchem	-	195503-40-3	C6H9NS	127.21
Cenmed	-	195503-40-3	-	-
CookeChem	98%	195503-40-3	C6H9NS	127.21
Synblock	≥ 98%	195503-40-3	C6H9NS	127.21

## Physicochemical Properties

Property	Value
IUPAC Name	Thiane-4-carbonitrile
Synonyms	4-Cyanothiane, Tetrahydro-2H-thiopyran-4-carbonitrile
MDL Number	MFCD09025909
InChI Key	DQKVZWAEWJUKAX-UHFFFAOYSA-N
SMILES	N#CC1CCSCC1

## Synthesis of Tetrahydrothiopyran-4-carbonitrile

The primary synthetic route to **Tetrahydrothiopyran-4-carbonitrile** involves the conversion of Tetrahydrothiopyran-4-one. Two common methodologies are outlined below.

### Synthesis via Cyanohydrin Formation and Deoxygenation

This method proceeds through the formation of a cyanohydrin intermediate from Tetrahydrothiopyran-4-one, followed by the removal of the hydroxyl group.

### Experimental Protocol:

- Step 1: Cyanohydrin Formation. To a stirred solution of Tetrahydrothiopyran-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of a Lewis acid (e.g., zinc iodide). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude cyanohydrin.
- Step 2: Deoxygenation. The crude cyanohydrin is then subjected to deoxygenation. A common method involves conversion of the hydroxyl group to a thiocarbonyl derivative followed by radical reduction with a reagent such as tributyltin hydride.

## Synthesis via Reduction and Nucleophilic Substitution

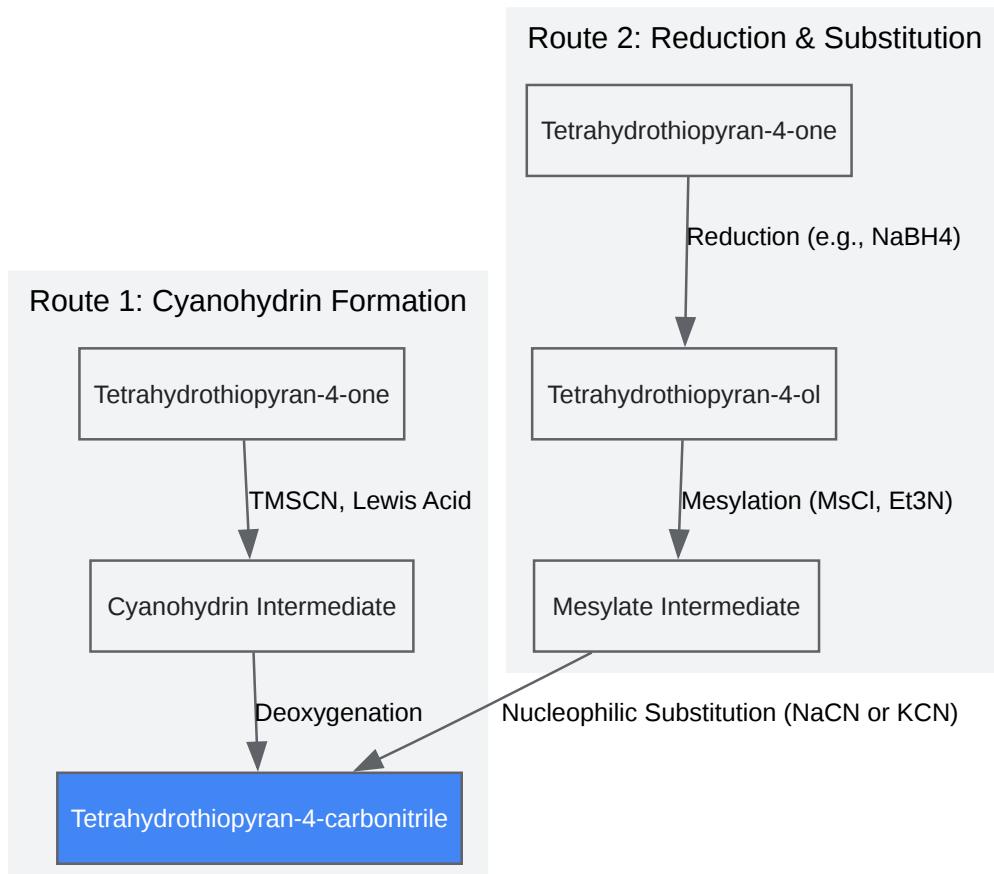
This two-step process involves the reduction of the ketone to an alcohol, followed by conversion to a good leaving group and subsequent displacement by a cyanide salt.[\[1\]](#)

### Experimental Protocol:

- Step 1: Reduction of Tetrahydrothiopyran-4-one. To a solution of Tetrahydrothiopyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent like sodium borohydride (NaBH4, 1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the slow addition of water, and remove the solvent under reduced pressure. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield Tetrahydrothiopyran-4-ol.
- Step 2: Conversion to Mesylate and Nucleophilic Substitution. Dissolve the obtained Tetrahydrothiopyran-4-ol (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0°C for 1-2 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate. The crude mesylate is then dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add sodium cyanide or potassium cyanide (1.5 eq) and heat the reaction mixture (e.g., to 60-80°C). Monitor the reaction by TLC. Upon completion,

cool the reaction, pour it into water, and extract with an organic solvent. Purify the crude product by column chromatography to obtain **Tetrahydrothiopyran-4-carbonitrile**.

#### Synthetic Workflow for Tetrahydrothiopyran-4-carbonitrile



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Synthetic pathways to **Tetrahydrothiopyran-4-carbonitrile**.

## Potential Applications in Drug Discovery

While specific biological activities of **Tetrahydrothiopyran-4-carbonitrile** are not extensively documented in publicly available literature, the tetrahydrothiopyran scaffold is a recurring motif in many biologically active compounds.<sup>[1]</sup> The nitrile group is a versatile functional group in

medicinal chemistry, capable of acting as a bioisostere for other functional groups and participating in key interactions with enzyme active sites.[\[1\]](#)

Derivatives of the precursor, Tetrahydrothiopyran-4-one, have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[\[2\]](#) Notably, certain thiopyran derivatives have been identified as inhibitors of key signaling proteins in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[\[2\]](#)

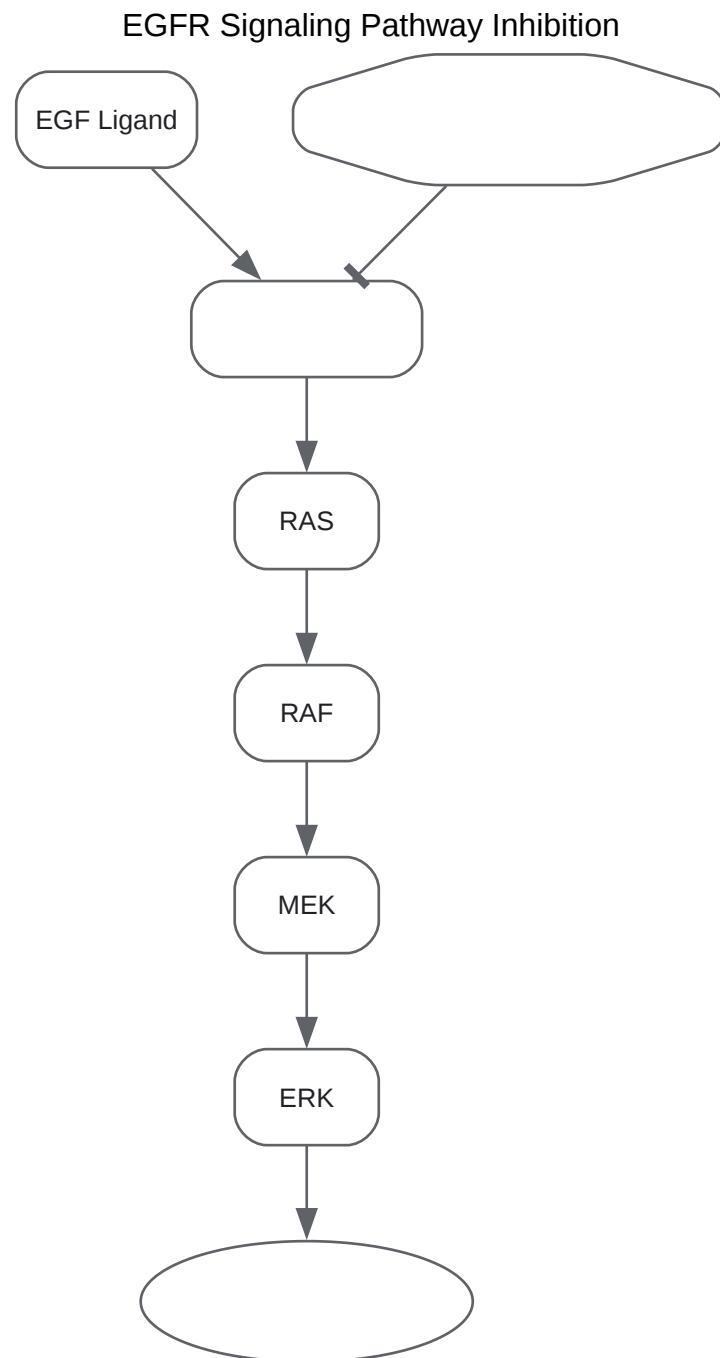
The structural similarity of **Tetrahydrothiopyran-4-carbonitrile** to these active derivatives suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The nitrile functionality can serve as a synthetic handle for further chemical modifications, allowing for the creation of diverse compound libraries for screening in various disease models.

## Relevant Signaling Pathways for Thiopyran Derivatives

The inhibition of EGFR and VEGFR-2 signaling pathways by thiopyran derivatives highlights their potential in oncology drug discovery. These pathways are critical for tumor growth, proliferation, and angiogenesis.

### EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth and division. Dysregulation of the EGFR pathway is a common feature in many cancers.

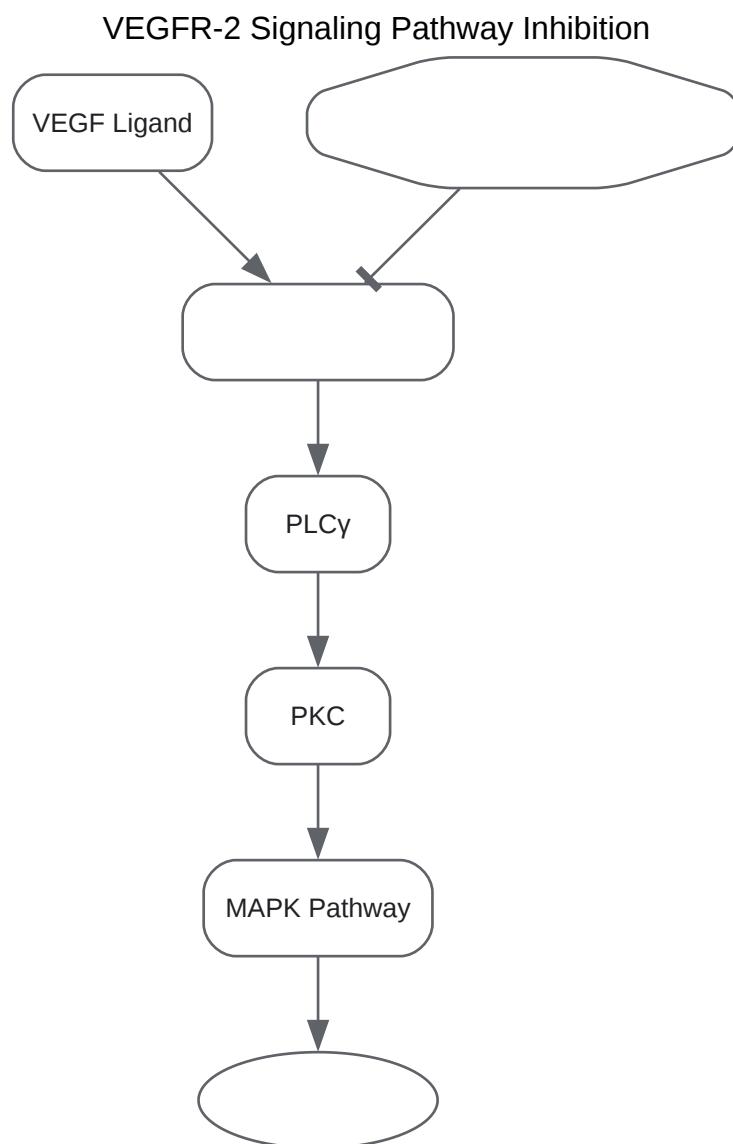


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Inhibition of the EGFR signaling cascade by a potential thiopyran derivative.

## VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway can starve tumors of their blood supply.



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Inhibition of the VEGFR-2 signaling cascade by a potential thiopyran derivative.

## Conclusion

**Tetrahydrothiopyran-4-carbonitrile** is a commercially available and synthetically accessible heterocyclic compound. While its own biological activity is not yet fully characterized, its structural features and the proven pharmacological relevance of the broader thiopyran class of molecules make it a compound of significant interest for drug discovery and development. The synthetic protocols and pathway information provided in this guide offer a solid foundation for researchers to explore the potential of this and related molecules in the design of novel therapeutic agents.

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## References

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